molecular formula C33H33FN2O5 B601620 5-Oxo Atorvastatin CAS No. 1391052-82-6

5-Oxo Atorvastatin

Cat. No.: B601620
CAS No.: 1391052-82-6
M. Wt: 556.63
InChI Key:
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Description

5-Oxo Atorvastatin is a derivative of atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. This compound is characterized by the presence of an oxo group at the fifth position of the atorvastatin molecule, which may influence its pharmacological properties and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo Atorvastatin typically involves the modification of the atorvastatin molecule. One common method includes the oxidation of atorvastatin using specific oxidizing agents under controlled conditions. The process may involve the use of reagents such as potassium permanganate or chromium trioxide in an appropriate solvent system to achieve the desired oxidation at the fifth position .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and extraction are employed to isolate the pure compound. The use of advanced equipment and stringent quality control measures are essential to maintain consistency in production .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo Atorvastatin undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of additional oxo groups or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group, potentially altering the compound’s activity.

    Substitution: The oxo group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxo group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

5-Oxo Atorvastatin has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications in cardiovascular diseases.

    Industry: Utilized in the development of new formulations and drug delivery systems .

Mechanism of Action

The mechanism of action of 5-Oxo Atorvastatin involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A reductase, similar to atorvastatin. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood. The presence of the oxo group may influence the binding affinity and specificity of the compound to the enzyme, potentially altering its efficacy and safety profile .

Comparison with Similar Compounds

    Atorvastatin: The parent compound, widely used for lowering cholesterol.

    Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Rosuvastatin: Known for its high potency and longer half-life compared to other statins.

Uniqueness of 5-Oxo Atorvastatin: this compound is unique due to the presence of the oxo group, which may confer distinct pharmacological properties. This modification can influence the compound’s metabolic stability, bioavailability, and interaction with biological targets, making it a valuable subject for further research and development .

Properties

IUPAC Name

(3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,27,38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWOZSQQGYAAGY-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CCC(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-82-6
Record name 5-Oxo Atorvastatin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8YR784FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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